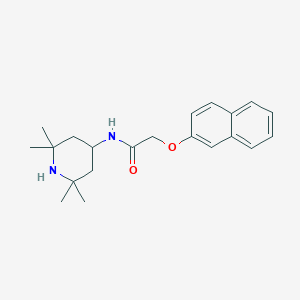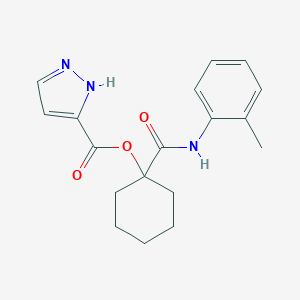![molecular formula C22H21N3O2 B242331 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a synthetic compound that has been developed for its potential use in scientific research. The compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), which is involved in cell growth and differentiation. Additionally, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have neuroprotective and vasodilatory effects. Additionally, the compound has been shown to increase glucose uptake and inhibit lipogenesis in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol. One area of research could focus on the compound's potential use in cancer therapy, and its ability to inhibit the growth of cancer cells. Another area of research could focus on the compound's neuroprotective effects, and its potential use in the treatment of neurological disorders. Additionally, future research could explore the compound's effects on energy metabolism, and its potential use in the treatment of metabolic disorders.
Synthesemethoden
The synthesis method for 2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves several steps. The starting material is 2-methoxyphenol, which is reacted with 2-bromo-5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridine to form the intermediate. The intermediate is then reacted with a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has a range of potential scientific research applications. It has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in neurological research, as it has been shown to have neuroprotective effects. Additionally, the compound has been studied for its potential use in cardiovascular research, as it has been shown to have vasodilatory effects.
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-methoxy-4-[5-methyl-3-(2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H21N3O2/c1-14-7-4-5-9-17(14)23-22-21(16-11-12-18(26)19(13-16)27-3)24-20-10-6-8-15(2)25(20)22/h4-13,23,26H,1-3H3 |
InChI-Schlüssel |
DWQKTYDMIAWJIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=C(C=C4)O)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=C(C=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)


![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)

![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
